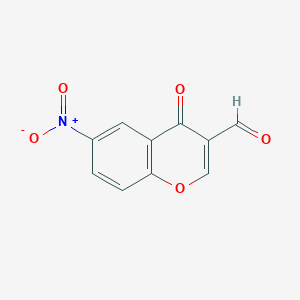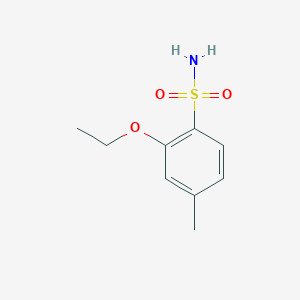
2-Ethoxy-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as EBS or EMBS and has been studied for its potential use in various fields such as medicine, agriculture, and materials science.
作用機序
The mechanism of action of 2-Ethoxy-4-methylbenzenesulfonamide involves its ability to inhibit the activity of carbonic anhydrase enzymes. These enzymes are involved in various physiological processes such as acid-base balance, fluid secretion, and bone resorption. Inhibition of carbonic anhydrase enzymes has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and cancer.
生化学的および生理学的効果
Studies have shown that 2-Ethoxy-4-methylbenzenesulfonamide can have various biochemical and physiological effects. These effects include inhibition of carbonic anhydrase activity, induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis.
実験室実験の利点と制限
One of the main advantages of using 2-Ethoxy-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to study the effects of carbonic anhydrase inhibition on various physiological processes. However, one of the limitations of using EBS in lab experiments is its potential toxicity. Careful handling and dosing are required to ensure the safety of researchers and experimental subjects.
将来の方向性
There are many potential future directions for research involving 2-Ethoxy-4-methylbenzenesulfonamide. Some of these directions include:
1. Further studies on the mechanism of action of EBS and its potential use as a drug target for the treatment of cancer and other diseases.
2. Development of new synthesis methods for EBS that are more efficient and cost-effective.
3. Investigation of the potential use of EBS in agriculture as a pesticide or herbicide.
4. Development of new materials based on EBS for use in electronics, energy storage, and other applications.
In conclusion, 2-Ethoxy-4-methylbenzenesulfonamide is a versatile compound that has been extensively studied for its potential use in various scientific research applications. Its unique properties make it a promising candidate for further research in fields such as medicine, agriculture, and materials science.
合成法
The synthesis of 2-Ethoxy-4-methylbenzenesulfonamide involves the reaction of 2-ethoxy-4-methylbenzenesulfonyl chloride with ammonia or an amine in the presence of a base. This reaction results in the formation of the desired product with high yield and purity.
科学的研究の応用
2-Ethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential drug target for the treatment of cancer. Studies have shown that EBS can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
CAS番号 |
199590-76-6 |
|---|---|
製品名 |
2-Ethoxy-4-methylbenzenesulfonamide |
分子式 |
C9H13NO3S |
分子量 |
215.27 g/mol |
IUPAC名 |
2-ethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8-6-7(2)4-5-9(8)14(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12) |
InChIキー |
KHPGWXDFJBBHPD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N |
正規SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N |
同義語 |
Benzenesulfonamide, 2-ethoxy-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



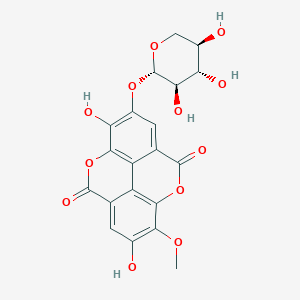

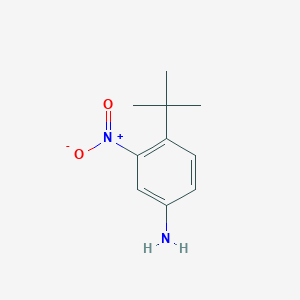
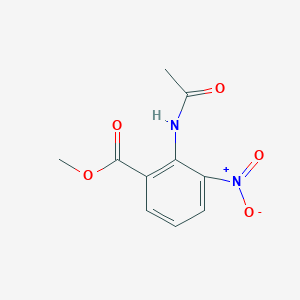

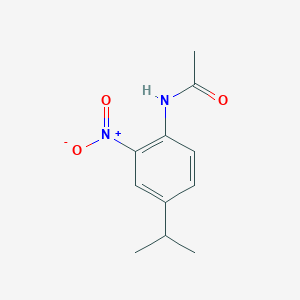
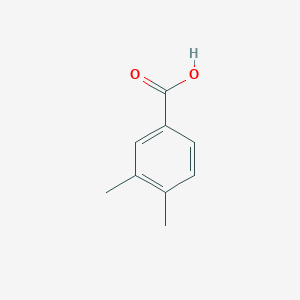
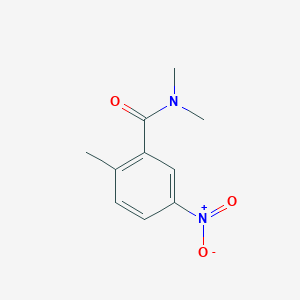
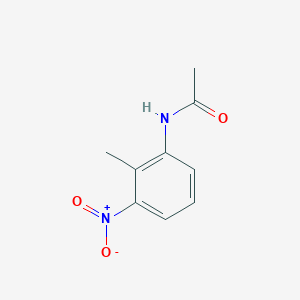


![Pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B181362.png)
